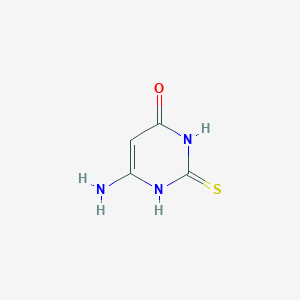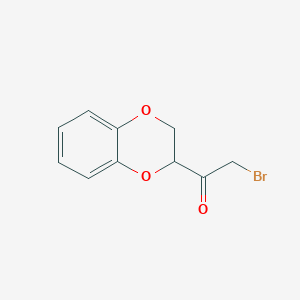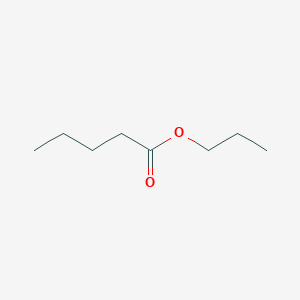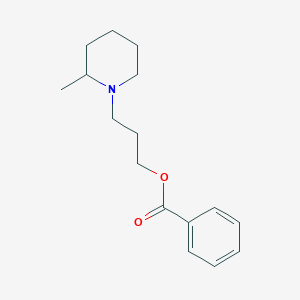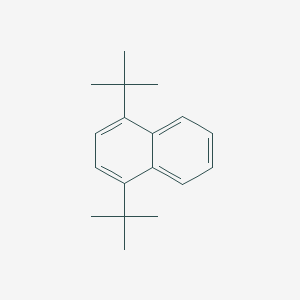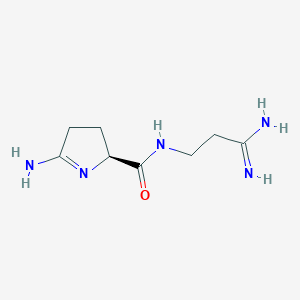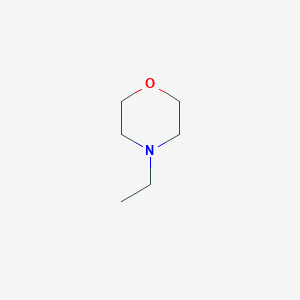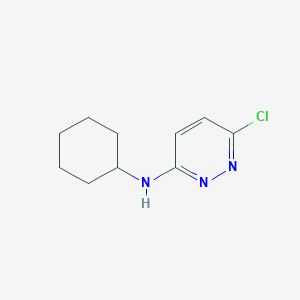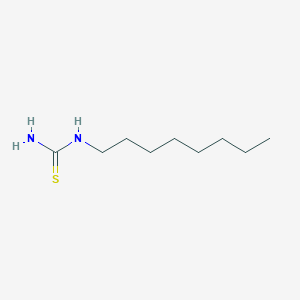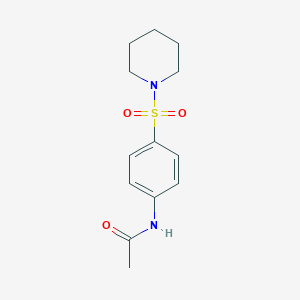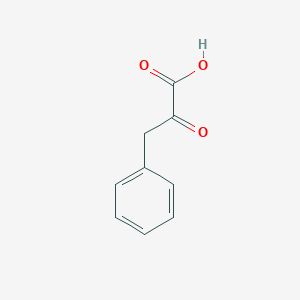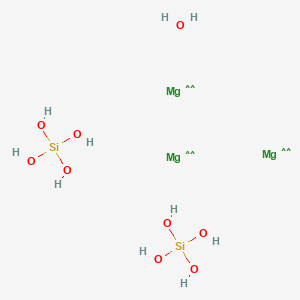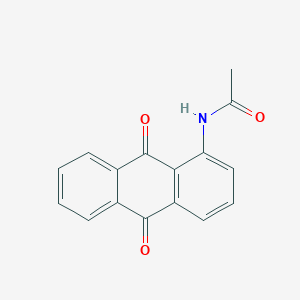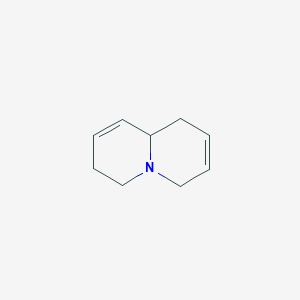
4,6,7,9a-tetrahydro-1H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7,9a-tetrahydro-1H-quinolizine is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of 4,6,7,9a-tetrahydro-1H-quinolizine is not fully understood. However, it has been suggested that it acts by modulating various signaling pathways and enzymes involved in cellular processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
生化和生理效应
4,6,7,9a-tetrahydro-1H-quinolizine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been found to improve cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, it has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
实验室实验的优点和局限性
The use of 4,6,7,9a-tetrahydro-1H-quinolizine in lab experiments has several advantages. It is a relatively easy compound to synthesize, making it readily available for research purposes. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to its use. The mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to extrapolate its effects to the whole organism.
未来方向
There are several future directions for research on 4,6,7,9a-tetrahydro-1H-quinolizine. One potential direction is to study its effects on various signaling pathways and enzymes involved in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of the compound. Furthermore, more studies are needed to investigate the potential use of 4,6,7,9a-tetrahydro-1H-quinolizine in the treatment of various diseases, including neurodegenerative diseases and cancer. Finally, more research is needed to investigate the potential side effects of the compound and to determine safe dosages for therapeutic use.
合成方法
4,6,7,9a-tetrahydro-1H-quinolizine can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and other methods. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. Both methods have been successfully used to synthesize 4,6,7,9a-tetrahydro-1H-quinolizine.
科学研究应用
4,6,7,9a-tetrahydro-1H-quinolizine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
属性
CAS 编号 |
1004-92-8 |
|---|---|
产品名称 |
4,6,7,9a-tetrahydro-1H-quinolizine |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
4,6,7,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |
InChI 键 |
CJUQLGSHASMMRU-UHFFFAOYSA-N |
SMILES |
C1CN2CC=CCC2C=C1 |
规范 SMILES |
C1CN2CC=CCC2C=C1 |
同义词 |
3,6,9,9a-Tetrahydro-4H-quinolizine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




